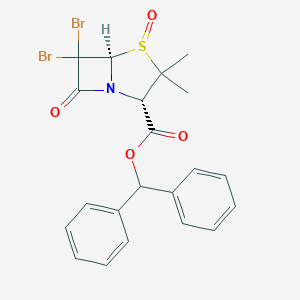
Benzhydryl 6,6-dibromo penicillanate-1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzhydryl-6,6-dibromopenicillanate-1-oxide is a chemical compound with the molecular formula C21H19Br2NO4S It is known for its unique structure, which includes a benzhydryl group and a dibromopenicillanate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl-6,6-dibromopenicillanate-1-oxide typically involves the reaction of benzhydryl chloride with 6,6-dibromopenicillanic acid in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a moderate temperature to prevent decomposition of the reactants.
Solvent: Common solvents used in the synthesis include dichloromethane or chloroform.
Catalyst: A catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of benzhydryl-6,6-dibromopenicillanate-1-oxide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Benzhydryl-6,6-dibromopenicillanate-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The benzhydryl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can react with the benzhydryl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl-6,6-dibromopenicillanate-1,1-dioxide, while reduction could produce benzhydryl-6,6-dihydropenicillanate.
科学的研究の応用
Benzhydryl-6,6-dibromopenicillanate-1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzhydryl-6,6-dibromopenicillanate-1-oxide involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, while the dibromopenicillanate moiety may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Benzhydryl-6,6-dihydropenicillic acid 1-oxide
- Benzhydryl-6,6-dichloropenicillanate-1-oxide
- Benzhydryl-6,6-difluoropenicillanate-1-oxide
Uniqueness
Benzhydryl-6,6-dibromopenicillanate-1-oxide is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atoms can participate in specific halogen bonding interactions, making this compound valuable for certain applications.
特性
CAS番号 |
123285-25-6 |
|---|---|
分子式 |
C21H19Br2NO4S |
分子量 |
541.3 g/mol |
IUPAC名 |
benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H19Br2NO4S/c1-20(2)16(24-18(26)21(22,23)19(24)29(20)27)17(25)28-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+,29?/m0/s1 |
InChIキー |
KUCBNJSCRJWDNK-BIESAPRGSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
異性体SMILES |
CC1([C@@H](N2[C@H](S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
正規SMILES |
CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
同義語 |
(2S,5R)-6,6-Dibromo-2β-(benzhydryloxycarbonyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-4-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















